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Compound of Interest

Compound Name: 3-Fluoro-4-methylaniline

Cat. No.: B1361354

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compound 3-
Fluoro-4-methylaniline, also known by its IUPAC name, 3-Fluoro-4-methylbenzenamine. This
document details its chemical properties, synthesis, and analytical data, serving as a crucial
resource for its application in medicinal chemistry and drug development.

Chemical Identity and Properties

3-Fluoro-4-methylaniline is an aromatic amine featuring a fluorine atom and a methyl group
on the benzene ring. These substitutions significantly influence its chemical reactivity and make
it a valuable intermediate in the synthesis of various pharmaceutical compounds and fine
chemicals.

Table 1: Physicochemical Properties of 3-Fluoro-4-methylaniline
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Property Value Reference

3-Fluoro-4-
IUPAC Name ) N/A
methylbenzenamine

4-Amino-2-fluorotoluene, 3-
Synonyms o N/A
Fluoro-p-toluidine

CAS Number 452-77-7 N/A
Molecular Formula C7HsFN N/A
Molecular Weight 125.14 g/mol N/A
Appearance Col.orlt.ess to light yellow solid o
or liquid

Melting Point 30-32 °C N/A
Boiling Point 93 °C at 12 mmHg N/A
Density 1.093 g/mL at 25 °C N/A

Synthesis of 3-Fluoro-4-methylaniline

A common and effective method for the synthesis of 3-Fluoro-4-methylaniline is the reduction
of the corresponding nitro compound, 2-Fluoro-4-nitrotoluene. Several reducing agents can be
employed for this transformation. Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Reduction of 2-Fluoro-4-
hitrotoluene

This protocol outlines the synthesis of 3-Fluoro-4-methylaniline via the reduction of 2-Fluoro-
4-nitrotoluene using tin(ll) chloride.

Materials:
e 2-Fluoro-4-nitrotoluene

 Tin(ll) chloride dihydrate (SnClz-2H20)
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» Concentrated Hydrochloric Acid (HCI)

o Ethanol

e Sodium hydroxide (NaOH) solution

o Ethyl acetate

e Anhydrous sodium sulfate (Na2S0a4)

e Deionized water

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-
Fluoro-4-nitrotoluene (1 equivalent) in ethanol.

 To this solution, add tin(Il) chloride dihydrate (3-4 equivalents).

» Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be
observed.

» Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.

o Carefully neutralize the acidic solution by the slow addition of a concentrated sodium
hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

o Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

o Combine the organic layers and wash with brine (saturated NaCl solution).

o Dry the organic layer over anhydrous sodium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
3-Fluoro-4-methylaniline.
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e The crude product can be further purified by column chromatography on silica gel or by
distillation under reduced pressure.

A general workflow for a similar reduction of a nitroaromatic compound is the conversion of 2-
fluoro-4-nitrotoluene using indium triiodide and TMDS.[2]

Synthesis Workflow Diagram

Work-up Purification
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Caption: Synthesis workflow for 3-Fluoro-4-methylaniline.

Analytical Data

Comprehensive analytical data is essential for the characterization and quality control of 3-
Fluoro-4-methylaniline. This section provides an overview of the expected spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the amino protons, and the methyl protons. The aromatic region will display complex
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splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group will
appear as a singlet, and the amino protons will also likely be a broad singlet.

e 13C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the
seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-
donating amino and methyl groups and the electron-withdrawing fluorine atom.

Table 2: Predicted *H and *C NMR Data (in CDCls)

Atom 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
-CHs ~2.2 ~15-20

-NH:z ~3.6 (broad) N/A

Aromatic C-H ~6.5-7.0 ~110-130

Aromatic C-F N/A ~150 - 160 (d, tJCF)
Aromatic C-N N/A ~140 - 150

Aromatic C-C N/A ~115-135

Note: These are predicted values and may vary based on the solvent and experimental
conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoro-4-methylaniline will exhibit characteristic absorption bands for
the N-H, C-H, C=C, and C-F bonds.

Table 3: Characteristic IR Absorption Bands
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Functional Group Wavenumber (cm~—?) Intensity

N-H stretch (amine) 3300 - 3500 Medium, often two bands
C-H stretch (aromatic) 3000 - 3100 Medium to weak

C-H stretch (methyl) 2850 - 2960 Medium

C=C stretch (aromatic) 1500 - 1600 Medium to strong

C-N stretch (aromatic amine) 1250 - 1360 Medium

C-F stretch 1000 - 1400 Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3-Fluoro-4-methylaniline will show a
molecular ion peak (M*) at m/z = 125. The fragmentation pattern will be characteristic of an
aromatic amine and a fluorinated compound.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Fragment Notes

125 [C7HsFN]* Molecular ion (M*)

110 [M - CHs]* Loss of a methyl radical
98 [M - HCN]* Loss of hydrogen cyanide
95 [M - HF]* Loss of hydrogen fluoride

Applications in Drug Development

3-Fluoro-4-methylaniline serves as a key building block in the synthesis of a variety of
biologically active molecules. The presence of the fluorine atom can enhance metabolic
stability, binding affinity, and bioavailability of the final drug candidate. Its structural motif is
found in compounds investigated for various therapeutic areas, including oncology and
infectious diseases. The aniline group provides a reactive handle for further chemical
modifications, allowing for the construction of complex molecular architectures.
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Safety Information

3-Fluoro-4-methylaniline should be handled with appropriate safety precautions in a well-
ventilated laboratory fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It
can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including
gloves, safety glasses, and a lab coat, should be worn when handling this compound. For
detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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